molecular formula C15H13NO B3053797 9-ethyl-9H-carbazole-2-carbaldehyde CAS No. 56166-62-2

9-ethyl-9H-carbazole-2-carbaldehyde

Cat. No.: B3053797
CAS No.: 56166-62-2
M. Wt: 223.27 g/mol
InChI Key: HERLGPOLSWKDCN-UHFFFAOYSA-N
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Description

9-ethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an aldehyde group at the 2-position and an ethyl group at the 9-position of the carbazole ring makes this compound a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 9-ethyl-9H-carbazole-2-carboxylic acid.

    Reduction: 9-ethyl-9H-carbazole-2-methanol.

    Substitution: Various substituted carbazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism by which 9-ethyl-9H-carbazole-2-carbaldehyde exerts its effects, particularly in biological systems, involves the activation of the p53 signaling pathway. This activation leads to increased apoptosis (programmed cell death) and senescence (cell aging) in melanoma cells. The compound enhances the phosphorylation of p53 at Ser15, which is crucial for its tumor suppressor functions . Additionally, it activates the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further promoting apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-9H-carbazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit melanoma cell growth through the activation of the p53 pathway sets it apart from other carbazole derivatives .

Properties

IUPAC Name

9-ethylcarbazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLGPOLSWKDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568780
Record name 9-Ethyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56166-62-2
Record name 9-Ethyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL round-bottom flask was charged with a solution of 9H-carbazole-2-carbaldehyde (3.7 g, 18.97 mmol, 1.00 equiv) in DMF (50 mL). To this was added K2CO3 (5.23 g, 37.90 mmol, 2.00 equiv) followed by addition of bromoethane (10 g, 91.74 mmol, 4.80 equiv). The resulting solution was stirred overnight at room temperature. The reaction progress was monitored by TLC (EA:PE=1:3). Upon completion, the reaction mixture was quenched with water (100 mL). The resulting mixture was extracted with ethyl acetate (3×100 mL), combined organic layers were dried over sodium sulfate and concentrated on a rotary evaporator. The residue was purified by silica gel column chromatography eluted with ethyl acetate/petroleum ether (1:10) affording 9-ethyl-9H-carbazole-2-carbaldehyde as yellow solid (2.6 g, 61%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.23 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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